methyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
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Overview
Description
Methyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex heterocyclic compound that integrates multiple functional groups, including amino, carbonyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiochromene Core: The initial step involves the cyclization of a suitable precursor to form the thiochromene core. This can be achieved through a condensation reaction between a thiol and a carbonyl compound under acidic or basic conditions.
Pyran Ring Formation: The next step involves the formation of the pyran ring, which can be accomplished through a cyclization reaction involving an aldehyde or ketone and an appropriate nucleophile.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate compound.
Amino Group Addition: The amino group is typically introduced through a nucleophilic substitution or addition reaction, often using ammonia or an amine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiochromene moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The amino and pyridinyl groups can participate in nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, methyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate has been studied for its potential as a bioactive molecule. It exhibits properties that may be useful in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the creation of polymers and other materials with specific functionalities.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, including inhibition, activation, or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-oxo-4-(4-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
- Methyl 2-amino-5-oxo-4-(2-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
- Methyl 2-amino-5-oxo-4-(3-quinolinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
Uniqueness
Methyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is unique due to its specific substitution pattern and the presence of multiple functional groups. This uniqueness allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
methyl 2-amino-5-oxo-4-pyridin-3-yl-4H-thiochromeno[4,3-b]pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-24-18(22)15-13(10-5-4-8-21-9-10)14-16(25-17(15)20)11-6-2-3-7-12(11)26-19(14)23/h2-9,13H,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXQGXWUMUPFEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)SC4=CC=CC=C42)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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